5-(Trifluoromethyl)isoquinoline
Overview
Description
5-(Trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6F3N and a molecular weight of 197.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazolo[5,1-a]isoquinolines, which are related to 5-(Trifluoromethyl)isoquinoline, has been achieved via the annulation of pyrazole derivatives with alkynes. This process was catalyzed by ruthenium (II) and proceeded efficiently in water under a nitrogen atmosphere, leading to an excellent yield of the products .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)isoquinoline has a predicted density of 1.311±0.06 g/cm3 and a predicted boiling point of 258.0±35.0 °C .Scientific Research Applications
Chemical Synthesis
5-(Trifluoromethyl)isoquinoline is used in various areas of research including chemical synthesis . It is involved in a variety of synthetic methods exploiting cyclization and cycloaddition reactions .
Material Science
This compound also finds its application in the field of material science . The trifluoromethyl group in the isoquinoline ring can enhance the properties of materials.
Chromatography
In the field of chromatography, 5-(Trifluoromethyl)isoquinoline is used as a reagent . Its unique structure and properties make it suitable for this application.
Analytical Research
5-(Trifluoromethyl)isoquinoline is used in analytical research . Its unique chemical structure can be exploited in various analytical techniques.
Biological Activity
Fluorinated quinolines, like 5-(Trifluoromethyl)isoquinoline, are known to exhibit remarkable biological activity . They have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Medicine
Fluorinated quinolines have found their applications in medicine . For example, the antineoplastic drug Brequinar® and its analogs have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Agriculture
A number of fluorinated quinolines have found application in agriculture . They are used due to their unique properties and biological activity.
Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals . The fluorine atom in the quinoline ring enhances the properties of these liquid crystals.
Future Directions
The future directions for 5-(Trifluoromethyl)isoquinoline and related compounds are promising. It is expected that many novel applications of trifluoromethylpyridine, a related compound, will be discovered in the future . The synthesis of pyrazolo[5,1-a]isoquinolines via C–H/N–H annulation of pyrazoles and alkynes with ruthenium (II) catalysts also represents a significant advancement in the field .
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to exhibit various biological activities and are essential components in pharmaceuticals .
Mode of Action
The introduction of fluorine atoms or fluoroalkyl groups into a lead molecule is a widely used strategy to enhance the pharmacologically relevant properties . The trifluoromethyl group (CF3) on the isoquinoline ring may influence the compound’s interaction with its targets, potentially altering their function and resulting in unique bioactivities .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
Fluorinated isoquinolines, which include 5-(trifluoromethyl)isoquinoline, are known for their unique characteristics such as biological activities and light-emitting properties .
properties
IUPAC Name |
5-(trifluoromethyl)isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUPORXKYIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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